molecular formula C21H15N3O4 B10892156 Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B10892156
M. Wt: 373.4 g/mol
InChI Key: GZVXZQFUOZIQIO-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core, substituted with a benzodioxole and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using benzodioxole boronic acid or halide as a coupling partner.

    Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed cross-coupling reactions using more efficient catalysts and ligands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate has shown potential as an anticancer agent. Studies have indicated its ability to inhibit certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to target specific molecular pathways makes it a candidate for drug development, particularly in oncology .

Industry

Industrially, this compound can be used in the development of pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism by which Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects involves the inhibition of key enzymes and signaling pathways. It has been shown to target microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is crucial for its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate: shares structural similarities with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique biological activities. The combination of the benzodioxole and phenyl groups with the pyrazolo[1,5-a]pyrimidine core enhances its ability to interact with biological targets, making it a promising candidate for further drug development.

Properties

Molecular Formula

C21H15N3O4

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 5-(1,3-benzodioxol-5-yl)-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C21H15N3O4/c1-26-21(25)17-10-16(14-7-8-18-19(9-14)28-12-27-18)23-20-15(11-22-24(17)20)13-5-3-2-4-6-13/h2-11H,12H2,1H3

InChI Key

GZVXZQFUOZIQIO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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